5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5,6-Diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C7H8N4O. It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several methods. One common approach involves the aminoalkylation of benzimidazole derivatives. The reaction typically involves the use of hydrogen chloride to form the corresponding chlorides, followed by an aminoalkylation reaction with ammonia to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
5,6-Diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-2-benzimidazolone
- 5,6-Diamino-2-benzimidazolinone
- 5,6-Diamino-2-hydroxybenzimidazole
Uniqueness
Compared to similar compounds, 5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutyl groups and specific substitution pattern make it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
5,6-diamino-1,3-dibutylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-5-7-18-13-9-11(16)12(17)10-14(13)19(15(18)20)8-6-4-2/h9-10H,3-8,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWIMABLURKYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C(=C2)N)N)N(C1=O)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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